molecular formula C17H17N3O2 B2641892 (E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide CAS No. 340310-95-4

(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide

Cat. No.: B2641892
CAS No.: 340310-95-4
M. Wt: 295.342
InChI Key: KSEMQYWKFQVZIB-UHFFFAOYSA-N
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Description

(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide is a chemical compound for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring a cyano-prop-enamide core scaffold, similar to this one, are often investigated in various biochemical contexts. Researchers may explore their potential as modulators of protein function, particularly as kinase inhibitors, given the structural similarity to known inhibitor scaffolds (see, for example, PubChem CID 1897239) . The furan and dimethylamino groups in its structure suggest potential for cell permeability and specific protein-ligand interactions. Its specific research applications could include use as a building block in medicinal chemistry, a candidate in high-throughput screening campaigns for novel therapeutic targets, or a tool compound for studying signal transduction pathways. The exact mechanism of action, biological activity, and primary research value for this specific (E)-isomer require further experimental determination by qualified researchers. For more information, please contact our scientific support team.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20(2)16-9-8-15(22-16)10-14(11-18)17(21)19-12-13-6-4-3-5-7-13/h3-10H,12H2,1-2H3,(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEMQYWKFQVZIB-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(O1)C=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(O1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Formation of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.

    Coupling Reactions: The final step involves coupling the furan ring with the benzyl and cyano groups under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines or other reduced derivatives of the cyano group.

    Substitution: Substituted derivatives of the dimethylamino group.

Scientific Research Applications

(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with cyanoacrylamide derivatives bearing furan-based substituents. Key structural variations among analogs include:

Compound Substituents Key Features Reference
AGK2 (SIRT2 Inhibitor) Quinolin-5-yl amide; 2,5-dichlorophenyl-furan Potent SIRT2 inhibition; neuroprotective applications
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide Diethylamide; 2-bromophenyl-furan Enhanced lipophilicity due to bromine and diethyl groups
(E)-3-(5-((Diethylamino)methyl)furan-2-yl)acrylaldehyde (4b) Diethylamino-methyl-furan; aldehyde group Synthesized via Mannich reaction; intermediate for further functionalization
2-cyano-3-methyl-sulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide Methylthio; phenylamino; phenylamide Antimicrobial activity reported

Structural Insights :

  • Amide Group Variations: Replacement of the benzyl group in the target compound with quinolinyl (AGK2) or diethylamide () alters steric bulk and hydrogen-bonding capacity, impacting target binding .

Comparison of Yields and Conditions :

  • Analogs like 4a (82% yield) and 4b (80% yield) were synthesized under mild conditions (e.g., NaBH₄ reduction, MnO₂ oxidation) .
  • AGK2, a more complex analog, requires specialized coupling reactions for the quinoline moiety, likely reducing overall yield .

Physicochemical Properties

Property Target Compound AGK2 4a ()
Physical State Solid (predicted) Brown solid Colorless oil
Melting Point Not reported Decomposes at 140–142°C Not applicable (oil)
Solubility Moderate in polar solvents (due to dimethylamino) Low (high lipophilicity from Cl groups) High in organic solvents
Key Spectral Data Expected C≡N stretch ~2200 cm⁻¹ (IR) IR: 1746 cm⁻¹ (carbonyl) ¹H-NMR: δ 2.25 (s, 6H, N(CH₃)₂)

Electronic Effects: The dimethylamino group in the target compound increases furan ring electron density, shifting UV-Vis absorption compared to nitro- or halogen-substituted analogs .

Activity Trends :

  • Bulky substituents (e.g., quinolinyl in AGK2) enhance target specificity but reduce solubility.

Biological Activity

(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group , a cyano group , and a dimethylamino furan moiety . Its chemical structure can be represented as:

C17H18N2O Molecular Weight 270 34 g mol \text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}\quad \text{ Molecular Weight 270 34 g mol }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group acts as an electrophile, facilitating nucleophilic attacks by biological macromolecules. The dimethylamino group enhances solubility and may influence the compound's interaction with lipid membranes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
Breast Cancer (MCF7)5.4Induction of apoptosis
Colon Cancer (HT29)6.1Inhibition of topoisomerase II
Lung Cancer (A549)4.8ROS generation leading to cell cycle arrest

These findings suggest that the compound may act through multiple pathways, including the induction of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown potential anti-inflammatory properties. Studies have demonstrated that it can reduce pro-inflammatory cytokine production in activated macrophages, indicating a possible role in managing inflammatory diseases.

Case Studies and Experimental Findings

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to controls. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity.
  • In Vivo Studies : In murine models, administration of the compound led to tumor growth inhibition in xenograft models of breast cancer. Mice treated with the compound exhibited prolonged survival rates compared to untreated controls.
  • Mechanistic Studies : Molecular docking studies revealed that this compound binds effectively to the active site of topoisomerase II, suggesting a direct mechanism for its anticancer effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide, and how can reaction conditions be optimized?

  • The compound can be synthesized via a condensation reaction between a furan-2-yl enamine intermediate and a cyanoacetamide derivative. For example, (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one (a common precursor) reacts with N-benzyl-2-cyanoacetamide under mild conditions (room temperature, 1.1 equiv of enamine) with reversed-phase column chromatography for purification . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., methanol or THF), and reaction time to improve yield.

Q. How is the stereochemical configuration (E/Z) of the α,β-unsaturated enamide confirmed experimentally?

  • The E-configuration is verified via 1H^1H NMR: the coupling constant (JJ) between the α and β protons of the enamide typically ranges from 12–16 Hz for trans (E) geometry. IR spectroscopy (stretching frequencies at ~1746 cm1^{-1} for carbonyl and ~2220 cm1^{-1} for nitrile) further supports structural assignment . X-ray crystallography using programs like SHELXL or ORTEP-3 provides definitive confirmation .

Q. What are the primary biological targets or mechanisms associated with this compound?

  • Structural analogs (e.g., AG-490, an EGFR inhibitor) suggest potential kinase inhibition activity. The dimethylamino-furan moiety may enhance cellular permeability, while the cyano group stabilizes the enamide’s planar conformation, critical for target binding . Preliminary assays could include kinase inhibition profiling (e.g., EGFR, HER2) and cellular proliferation studies in cancer models.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure, and what validation metrics are critical?

  • Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsional parameters. Validation includes analyzing R-factors (<5%), residual electron density maps, and the Flack parameter for chirality. Programs like PLATON/checkCIF identify symmetry errors or missed twinning . For example, SHELXTL-generated OLEX2 models are preferred for high-resolution data (<1.0 Å) .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Core modifications : Replace the benzyl group with substituted aryl/heteroaryl groups (e.g., 3-ethoxyphenyl or morpholinophenyl) to assess steric/electronic effects on activity .
  • Functional group tuning : Substitute the dimethylamino group with other amines (e.g., pyrrolidino) to alter solubility and target affinity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) using EGFR crystal structures (PDB: 1M17) can predict binding modes .

Q. How can researchers address discrepancies in biological activity data across different assays?

  • Assay standardization : Use consistent cell lines (e.g., HCT-116 for colorectal cancer) and normalize to positive controls (e.g., AG-490 for EGFR inhibition).
  • Metabolite interference : Perform LC-MS to identify hydrolyzed byproducts (e.g., free furan or cyano fragments) that may affect activity .
  • Data reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response curves .

Q. What methodologies are effective for tracking metabolic stability and degradation pathways?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Key metabolites may include hydroxylated furan rings or N-demethylated products .
  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions, followed by HPLC-PDA to identify degradation impurities .

Q. How can researchers validate the compound’s selectivity against off-target proteins?

  • Kinome-wide profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of EGFR in the presence of the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide

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